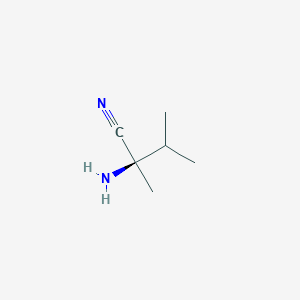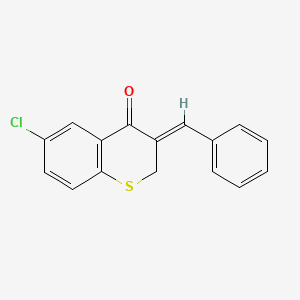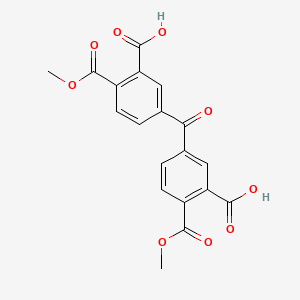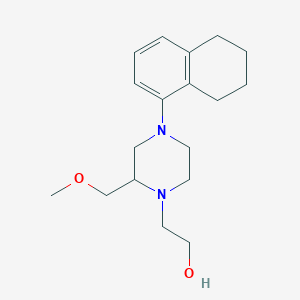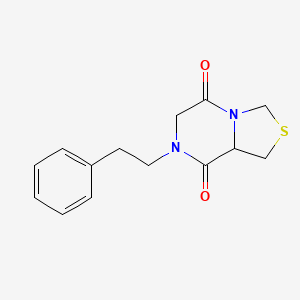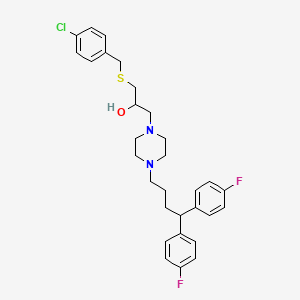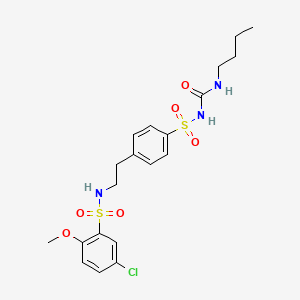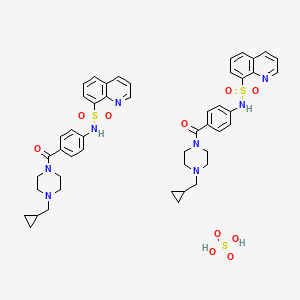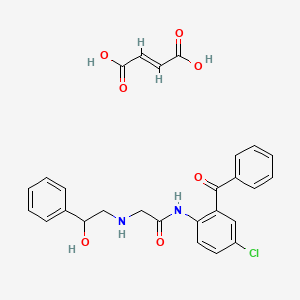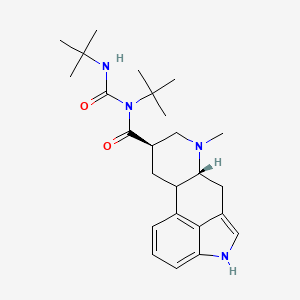
N-tert-Butyl-((tert-butylamino)carbonyl)-6-methylergoline-8-beta-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-((tert-butylamino)carbonyl)-6-methylergoline-8-beta-carboxamide is a complex organic compound that belongs to the class of ergoline derivatives Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-((tert-butylamino)carbonyl)-6-methylergoline-8-beta-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-((tert-butylamino)carbonyl)-6-methylergoline-8-beta-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
N-tert-Butyl-((tert-butylamino)carbonyl)-6-methylergoline-8-beta-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying receptor interactions and enzyme inhibition.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-tert-Butyl-((tert-butylamino)carbonyl)-6-methylergoline-8-beta-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other ergoline derivatives and N-tert-butyl amides, such as:
- N-tert-Butyl-2-(N-arylamido)-2-(pyridin-3-yl)acetamides
- N-tert-Butyl-3-(tert-butylimino) derivatives
Uniqueness
What sets N-tert-Butyl-((tert-butylamino)carbonyl)-6-methylergoline-8-beta-carboxamide apart is its specific combination of functional groups and the ergoline backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
81409-82-7 |
|---|---|
Formule moléculaire |
C25H36N4O2 |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
(6aR,9R)-N-tert-butyl-N-(tert-butylcarbamoyl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C25H36N4O2/c1-24(2,3)27-23(31)29(25(4,5)6)22(30)16-11-18-17-9-8-10-19-21(17)15(13-26-19)12-20(18)28(7)14-16/h8-10,13,16,18,20,26H,11-12,14H2,1-7H3,(H,27,31)/t16-,18?,20-/m1/s1 |
Clé InChI |
HWUBVSKXBOSOFK-OPZSGVPXSA-N |
SMILES isomérique |
CC(C)(C)NC(=O)N(C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C)C(C)(C)C |
SMILES canonique |
CC(C)(C)NC(=O)N(C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


